molecular formula C11H7FN2O3 B1487035 2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 1267461-58-4

2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No. B1487035
CAS RN: 1267461-58-4
M. Wt: 234.18 g/mol
InChI Key: IJSQPQSKJVHBFO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (2-FPO-DHP-4-COOH) is a synthetic compound that belongs to the class of pyrimidine derivatives. It is a white crystalline solid that is soluble in water and ethanol. It is used as a reagent in organic synthesis, as a fluorophore in fluorescence microscopy, and as a starting material for the synthesis of other compounds.

Scientific Research Applications

Metabolic Pathways and Disposition

2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is involved in metabolic pathways and disposition in the human body. The compound undergoes metabolic transformations, primarily oxidative deamination, leading to the formation of specific metabolites. These processes are crucial in understanding the pharmacokinetics and dynamics of drugs related to this compound, as well as their safety and efficacy profiles in therapeutic applications. The metabolism and disposition of related compounds have been extensively studied, indicating the importance of understanding these processes in drug development and therapeutic applications (Shaffer et al., 2008).

Anticancer Applications

Compounds structurally related to this compound have shown potential in cancer treatment. For instance, S-1, a novel oral anticancer drug, includes components based on the biochemical modulation of 5-fluorouracil, demonstrating significant antitumor effects and tolerable adverse reactions in patients with advanced gastric cancer (Sakata et al., 1998). These findings underscore the potential of derivatives and compounds related to this compound in developing effective anticancer therapies.

Pharmacokinetics and Drug Development

Understanding the pharmacokinetics of compounds similar to this compound is crucial in drug development. Studies on the disposition and metabolism of such compounds provide insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. These insights are fundamental for optimizing dosing regimens, minimizing potential adverse effects, and enhancing therapeutic efficacy. Research involving compounds like SB-649868 reveals the complexity of these processes and the importance of detailed pharmacokinetic studies in the development of new drugs (Renzulli et al., 2011).

properties

IUPAC Name

2-(4-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSQPQSKJVHBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681462
Record name 2-(4-Fluorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1267461-58-4
Record name 2-(4-Fluorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
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2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 3
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 4
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 5
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 6
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

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